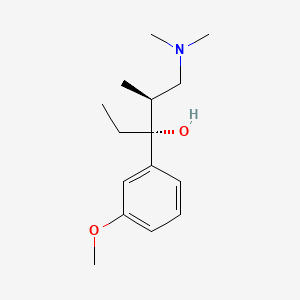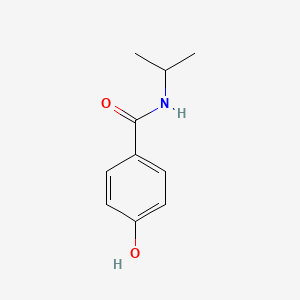
N-Trityl-L-serine lactone
Overview
Description
Mechanism of Action
Target of Action
N-Trityl-L-serine lactone is a chiral building block used in the preparation of unnatural amino acids . The primary targets of this compound are the amino acids that it helps synthesize .
Mode of Action
The mode of action of this compound involves its interaction with nucleophiles . This interaction aids in the synthesis of unnatural amino acids . The resulting changes include the formation of new amino acids that can be used in various biochemical processes .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of unnatural amino acids . These amino acids can then participate in various biochemical reactions, contributing to the diversity of proteins and peptides in an organism . The downstream effects of these pathways can influence numerous biological processes, including protein synthesis and enzymatic reactions .
Pharmacokinetics
As a chiral building block in the synthesis of unnatural amino acids, its bioavailability would be determined by the properties of the resulting amino acids .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of unnatural amino acids . These amino acids can contribute to the structural and functional diversity of proteins, influencing various cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the presence of other reactants, pH, temperature, and solvent conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Trityl-L-serine lactone can be synthesized via the ring-opening polymerization of N-trityl serine lactone with diethyl zinc (ZnEt2) as a catalyst . The reaction conditions typically involve maintaining a controlled temperature and using specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of catalysts and controlled environments is crucial to achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-Trityl-L-serine lactone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lactone ring or the trityl group.
Reduction: Typically involves the reduction of the lactone ring to form different derivatives.
Substitution: The trityl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the lactone, while reduction can produce reduced forms of the lactone ring.
Scientific Research Applications
N-Trityl-L-serine lactone is widely used in scientific research, particularly in:
Chemistry: As a chiral building block for synthesizing unnatural amino acids and peptides.
Biology: In the study of enzyme mechanisms and protein synthesis.
Industry: Used in the production of specialized polymers and materials.
Comparison with Similar Compounds
- N-Trityl-L-histidine-propylamide
- N-Trityl-L-lysine
- N-Trityl-L-alanine
Comparison: N-Trityl-L-serine lactone is unique due to its specific structure and the presence of the lactone ring, which provides distinct reactivity compared to other trityl-protected amino acids. Its ability to form stable intermediates makes it particularly valuable in peptide synthesis .
Properties
IUPAC Name |
(3S)-3-(tritylamino)oxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21-20(16-25-21)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOYUOGPQDPOFV-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)O1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)O1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447452 | |
| Record name | N-Trityl-L-serine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88109-06-2 | |
| Record name | N-Trityl-L-serine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Trityl-L-serine lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-Trityl-L-serine lactone a suitable monomer for creating biocompatible polyesters?
A1: this compound (TSL) possesses several features that make it attractive for synthesizing biocompatible polyesters:
- Protective trityl group: The trityl group on the nitrogen atom serves as a protective group during polymerization. This group can be easily removed post-polymerization under mild conditions, revealing free amino groups. []
Q2: How does the incorporation of this compound into poly(ε-caprolactone) influence the properties of the resulting copolymer?
A2: The study demonstrated that copolymerizing ε-caprolactone (CL) with TSL using ZnEt2 as a catalyst resulted in poly[(ε-caprolactone)-co-(N-trityl-L-serine-lactone)] with several desirable properties []:
- Random copolymer formation: 1H NMR, 13C NMR, and infrared spectroscopy confirmed a random distribution of CL and TSL units within the copolymer structure. This random distribution contributes to the material's overall properties. []
- Good biocompatibility: L929 cell culture tests indicated good biocompatibility for both the protected and deprotected forms of the copolymer. This finding highlights the potential of these materials for biomedical applications where biocompatibility is crucial. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tris[N,N-bis(trimethylsilyl)amide]cerium(III)](/img/structure/B1588490.png)










